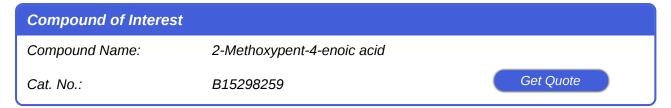


# An In-depth Technical Guide to 2-Methoxypent-4enoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of **2-Methoxypent-4-enoic acid**, including its chemical identity, structural information, and key physicochemical properties. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

## **IUPAC Name and Chemical Structure**

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-methoxypent-4-enoic acid**.[1]

The chemical structure of **2-Methoxypent-4-enoic acid** is characterized by a five-carbon pentenoic acid backbone with a methoxy group substituted at the second carbon (C2) and a double bond between the fourth and fifth carbons (C4 and C5).

## **Chemical and Physical Properties**

The following table summarizes the key computed physicochemical properties of **2-Methoxypent-4-enoic acid**.[1] This data is essential for understanding its behavior in various experimental and biological systems.



Property	Value	Source
Molecular Formula	C6H10O3	PubChem
Molecular Weight	130.14 g/mol	PubChem
XLogP3	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	130.062994177	PubChem
Monoisotopic Mass	130.062994177	PubChem
Topological Polar Surface Area	46.5 Ų	PubChem
Heavy Atom Count	9	PubChem
Complexity	109	PubChem

## **Experimental Protocols**

Currently, detailed experimental protocols for the synthesis or specific biological assays of **2-Methoxypent-4-enoic acid** are not widely available in the public domain based on the conducted search. Researchers interested in working with this compound may need to develop methodologies based on standard organic synthesis techniques for analogous structures. General approaches could involve the  $\alpha$ -alkoxylation of a pentenoic acid derivative or the elaboration of a suitably protected methoxy-containing building block.

## **Structural Visualization**

To facilitate a deeper understanding of its molecular architecture, the chemical structure of **2-Methoxypent-4-enoic acid** is provided below as a 2D diagram generated using the DOT language.

Caption: 2D structure of **2-Methoxypent-4-enoic acid**.



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### References

- 1. 2-Methoxypent-4-enoic acid | C6H10O3 | CID 12007292 PubChem [pubchem.ncbi.nlm.nih.gov]
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